An In-depth Technical Guide to 3-Hydroxyquinoline-4-carboxylic Acid (CAS 118-13-8)
An In-depth Technical Guide to 3-Hydroxyquinoline-4-carboxylic Acid (CAS 118-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyquinoline-4-carboxylic acid, also known as 3-hydroxycinchoninic acid, is a heterocyclic compound with a quinoline core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. The strategic placement of hydroxyl and carboxylic acid functionalities on the quinoline ring at positions 3 and 4, respectively, imparts unique physicochemical properties and a versatile reactivity profile, making it a valuable intermediate and a pharmacophore of interest. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and biological significance of 3-Hydroxyquinoline-4-carboxylic acid (CAS 118-13-8), tailored for professionals in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-Hydroxyquinoline-4-carboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 118-13-8 | [1][2][3] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| IUPAC Name | 3-hydroxyquinoline-4-carboxylic acid | [1] |
| Synonyms | 3-Hydroxy-4-quinolinecarboxylic acid, 3-Hydroxycinchoninic acid | [1] |
| Appearance | Solid | [2] |
| XLogP3 | 1.9 | [1] |
Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid
The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[4][5] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of 3-hydroxyquinoline-4-carboxylic acid, a suitable α-hydroxy carbonyl compound or its equivalent would be required.
Conceptual Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative example for the synthesis of a quinoline-4-carboxylic acid derivative and can be adapted for the synthesis of 3-hydroxyquinoline-4-carboxylic acid with the appropriate α-hydroxy carbonyl reactant.
Materials and Reagents:
-
Isatin
-
α-Hydroxy carbonyl compound (e.g., hydroxyacetone or a protected equivalent)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic; cooling may be necessary.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[8]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of the α-hydroxy carbonyl compound dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Dissolve the residue in water to form the potassium salt of the product.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5 to precipitate the crude 3-hydroxyquinoline-4-carboxylic acid.
-
Cool the suspension in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Diagram of the Pfitzinger Reaction Mechanism:
Caption: Generalized mechanism of the Pfitzinger reaction.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The PubChem database indicates the availability of an FTIR spectrum for this compound, acquired using a KBr-pellet technique.[1] The spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and quinoline functionalities.
-
O-H Stretching (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
O-H Stretching (Phenolic): A sharper, less intense band for the phenolic hydroxyl group may be observed around 3200-3600 cm⁻¹.
-
C=O Stretching (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid, conjugated with the quinoline ring.
-
C=C and C=N Stretching (Aromatic): Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.
-
C-O Stretching and O-H Bending: Bands in the fingerprint region (below 1400 cm⁻¹) will correspond to C-O stretching and O-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectra with full assignments are not currently published. However, based on the structure and data from analogous quinoline derivatives, the following key resonances can be predicted.[9][10]
¹H NMR:
-
Aromatic Protons (Quinoline Ring): A series of multiplets is expected in the downfield region (approximately 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The exact chemical shifts and coupling constants will depend on the electronic effects of the hydroxyl and carboxyl substituents.
-
Carboxylic Acid Proton: A broad singlet is expected at a very downfield chemical shift (typically >10 ppm, often around 12-13 ppm) for the acidic proton of the carboxylic acid group. This signal would disappear upon D₂O exchange.
-
Phenolic Proton: A broad singlet for the phenolic hydroxyl proton is also expected, with its chemical shift being dependent on the solvent and concentration. This signal would also be exchangeable with D₂O.
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-175 ppm.
-
Aromatic Carbons: The ten carbons of the quinoline ring system will appear in the aromatic region (approximately 110-160 ppm). The carbons attached to the hydroxyl and carboxyl groups, as well as the nitrogen atom, will have distinct chemical shifts influenced by their local electronic environments.
Chemical Reactivity
The chemical reactivity of 3-hydroxyquinoline-4-carboxylic acid is dictated by the interplay of its three key structural components: the quinoline ring, the phenolic hydroxyl group, and the carboxylic acid group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are essential for creating derivatives with modified pharmacokinetic and pharmacodynamic properties.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. It also activates the quinoline ring towards electrophilic substitution reactions.
-
Quinoline Ring System: The quinoline ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, although the positions of these reactions will be directed by the existing substituents.
The presence of both a hydroxyl and a carboxylic acid group allows for the formation of various derivatives, which has been explored in the context of developing new therapeutic agents.[11]
Biological and Pharmacological Properties
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and 3-hydroxyquinoline-4-carboxylic acid and its derivatives have shown promise in several therapeutic areas.
Asialoglycoprotein Receptor (ASGPR) Ligands
One of the most significant reported activities of 3-hydroxyquinoline-4-carboxylic acid derivatives is their ability to act as potent ligands for the asialoglycoprotein receptor (ASGPR).[12][13] ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes and is a key target for liver-specific drug delivery.
The natural ligands for ASGPR are glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues. The binding is primarily mediated by interactions with the hydroxyl groups at the C3 and C4 positions of the sugar ring.[13] It is hypothesized that the 3-hydroxy-4-carboxyquinoline scaffold can mimic the spatial arrangement of these critical hydroxyl groups, enabling it to bind to the carbohydrate recognition domain of the receptor. This makes 3-hydroxyquinoline-4-carboxylic acid a promising platform for the development of small molecule-based targeting moieties for the delivery of therapeutic payloads to the liver.[14][15][16]
ASGPR Ligand Binding Workflow:
Caption: Targeted drug delivery via ASGPR binding.
Antioxidant Activity
Derivatives of 3-hydroxyquinoline-4-carboxylic acid have also been investigated for their antioxidant properties. The phenolic hydroxyl group is a key structural feature that can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. Studies have shown that certain derivatives exhibit good antioxidant activity in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization test.[11]
Safety and Handling
3-Hydroxyquinoline-4-carboxylic acid is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Hydroxyquinoline-4-carboxylic acid (CAS 118-13-8) is a versatile heterocyclic compound with a rich chemical and biological profile. Its synthesis, primarily through the Pfitzinger reaction, provides access to a valuable scaffold for medicinal chemistry. The presence of both hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications, leading to the development of derivatives with tailored properties. Of particular note is its potential as a mimic of natural sugars for targeting the asialoglycoprotein receptor, opening avenues for liver-specific drug delivery. Furthermore, its antioxidant capabilities suggest potential applications in conditions associated with oxidative stress. This technical guide provides a foundational understanding of this important molecule, highlighting its properties and potential for future research and drug development endeavors.
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